molecular formula C23H18N2O3 B2566102 N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide CAS No. 160461-26-7

N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide

Cat. No.: B2566102
CAS No.: 160461-26-7
M. Wt: 370.408
InChI Key: HRBLZXDYISSCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of Phenylacetamido Group: The phenylacetamido group can be introduced through an amide coupling reaction using phenylacetic acid and an amine derivative.

    Final Coupling: The final step involves coupling the benzofuran core with the phenylacetamido group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalytic processes, high-throughput synthesis techniques, and continuous flow reactors to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-phenyl-3-(2-phenylacetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Known for its phototoxic properties and used in phototherapy.

    Angelicin: Exhibits anticancer and antimicrobial activities.

Properties

IUPAC Name

N-phenyl-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-20(15-16-9-3-1-4-10-16)25-21-18-13-7-8-14-19(18)28-22(21)23(27)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBLZXDYISSCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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